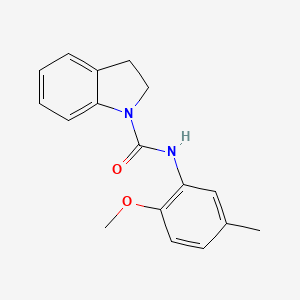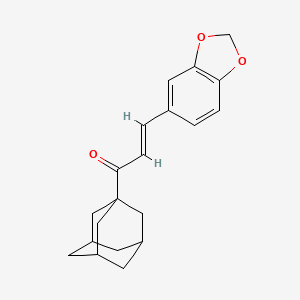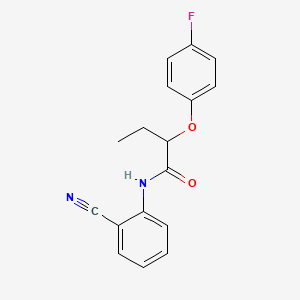
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an important tool for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves the inhibition of RhoA, RhoC, and RhoGDI. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cell adhesion. RhoC is a related protein that is involved in cell migration and invasion. RhoGDI is a protein that regulates the activity of Rho proteins. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide binds to the active site of RhoA, RhoC, and RhoGDI, preventing their activity and leading to the disruption of the cytoskeleton and cell adhesion.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been shown to have several biochemical and physiological effects. Inhibition of RhoA, RhoC, and RhoGDI leads to the disruption of the actin cytoskeleton, which affects cell adhesion, migration, and invasion. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is its specificity for RhoA, RhoC, and RhoGDI. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the function of these proteins. However, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of larger proteins. In addition, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide may have limited efficacy in vivo, as it may not be able to cross the blood-brain barrier.
未来方向
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RhoA, RhoC, and RhoGDI. Another area of interest is the investigation of the role of RhoA, RhoC, and RhoGDI in other diseases, such as inflammatory disorders and infectious diseases. Finally, the use of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide in combination with other drugs or therapies may be a promising approach for the treatment of various diseases.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is a small molecule inhibitor that has become an important tool for scientific research. This compound has shown promising results in various studies and has been used to study the function of RhoA, RhoC, and RhoGDI. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has several biochemical and physiological effects, including the disruption of the actin cytoskeleton and induction of apoptosis. While N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has some limitations, it remains a valuable tool for studying the function of these proteins, and there are several future directions for research on this compound.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves several steps. The starting material is 2-methoxy-5-methylbenzoic acid, which is converted into 2-methoxy-5-methylbenzoyl chloride by reacting with thionyl chloride. The resulting compound is then reacted with 1H-indole-5-amine to obtain the final product, N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide. The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been reported in several scientific journals, and the compound can be obtained from commercial suppliers.
科学研究应用
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several targets, including RhoA, RhoC, and RhoGDI. N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been used in studies related to cancer, cardiovascular diseases, and neurological disorders. This compound has also been used to study the role of RhoA in cell migration, invasion, and proliferation.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-8-16(21-2)14(11-12)18-17(20)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDVYKILMAYDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)

![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![2-[2-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethoxy]ethanol](/img/structure/B5497786.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)